molecular formula C17H14N2O3S B11096251 4-Phenoxy-N-pyridin-2-yl-benzenesulfonamide

4-Phenoxy-N-pyridin-2-yl-benzenesulfonamide

Cat. No.: B11096251
M. Wt: 326.4 g/mol
InChI Key: SZQSEHPSIRLYEM-UHFFFAOYSA-N
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Description

    4-Phenoxy-N-pyridin-2-yl-benzenesulfonamide:

  • Its chemical formula is C~18~H~16~N~2~O~3~S with a molecular weight of approximately 340.4 g/mol.
  • Preparation Methods

      Reaction Conditions: These would depend on the chosen synthetic route, but typically involve appropriate reagents and solvents.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or substitutions.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and applications as a building block in organic synthesis.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) is relevant.

      Medicine: It could serve as a lead compound for drug development, especially if it exhibits pharmacological activity.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.

      Similar Compounds: Unfortunately, I don’t have specific information on similar compounds at the moment.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C17H14N2O3S

    Molecular Weight

    326.4 g/mol

    IUPAC Name

    4-phenoxy-N-pyridin-2-ylbenzenesulfonamide

    InChI

    InChI=1S/C17H14N2O3S/c20-23(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)22-14-6-2-1-3-7-14/h1-13H,(H,18,19)

    InChI Key

    SZQSEHPSIRLYEM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

    Origin of Product

    United States

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